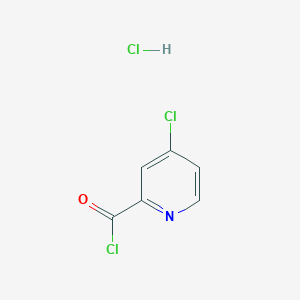

4-Chloropyridine-2-carbonyl chloride hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloropyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLQTVZSPAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625451 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51727-15-2 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS No. 51727-15-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its role in the preparation of advanced derivatives. The CAS Number for this compound is 51727-15-2.[1][2]

Chemical and Physical Properties

This compound is a reactive compound primarily utilized as a building block in the synthesis of more complex molecules.[3] Below is a summary of its key quantitative data.

| Property | Value | Source |

| CAS Number | 51727-15-2 | [1][2] |

| Molecular Formula | C₆H₄Cl₃NO | [2][4] |

| Molecular Weight | 212.46 g/mol | [2][4] |

| Melting Point | 135-137°C (decomposes) | [5][6] |

| Appearance | Dark Green Solid | |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [5][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of picolinic acid with thionyl chloride.[7] This process involves both the conversion of the carboxylic acid to an acyl chloride and the chlorination of the pyridine ring at the para-position.[7]

Experimental Protocol

The following protocol is based on the initial step in the synthesis of sorafenib derivatives as described by Babić et al. (2012).[7]

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Nitrogen atmosphere

Procedure:

-

To picolinic acid, add an excess of thionyl chloride.

-

Heat the reaction mixture to 72°C.

-

Maintain the reaction under a nitrogen atmosphere for 16 hours.[7]

-

During the reaction, chlorination of the pyridine ring at the para-position occurs concurrently with the formation of the acid chloride.[7]

-

After 16 hours, the reaction yields this compound as the final product.[7]

Note: This compound is often used in the next synthetic step without further purification.

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary application is in the preparation of carboxamide derivatives, which are common moieties in drug candidates.

A notable example is its use in the synthesis of sorafenib derivatives.[7] Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinoma.[7] In the synthesis of sorafenib analogues, this compound serves as the starting material for the construction of the substituted pyridine-2-carboxamide core of the final compounds.[7]

The general synthetic workflow involving this intermediate is outlined below:

Figure 1: Synthetic workflow for the preparation of sorafenib derivatives.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and other ignition sources.

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. If swallowed, rinse the mouth and do not induce vomiting.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its primary role in the pharmaceutical industry as a precursor to complex molecules, such as sorafenib derivatives, highlights its importance in drug discovery and development. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling researchers to utilize this versatile building block in their synthetic endeavors. Careful handling and adherence to safety protocols are essential when working with this corrosive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 51727-15-2 [chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloropyridine-2-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of kinase inhibitors.

Core Compound Properties

This compound is a reactive compound utilized as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a chlorinated pyridine ring and an acyl chloride functional group, makes it a versatile reagent for introducing the 4-chloropyridine-2-carbonyl moiety.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 212.46 g/mol | [1] |

| Molecular Formula | C₆H₄Cl₃NO | [1] |

| CAS Number | 51727-15-2 | [1][2] |

| Melting Point | 135-137°C (decomposition) | [2][3] |

| IUPAC Name | 4-chloro-2-pyridinecarbonyl chloride | |

| InChI Key | FYBNFLRGZHGUDY-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of a precursor such as 4-hydroxypyridine-2-carboxylic acid or the direct functionalization of a pyridine derivative. A common laboratory-scale synthesis involves the treatment of 4-chloropyridine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

General Reactivity

The primary reactive site is the acyl chloride, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is central to its utility in medicinal chemistry for linking molecular fragments.

Experimental Protocols

This section details a representative experimental protocol for the use of this compound in the synthesis of a sorafenib derivative, a type of kinase inhibitor.

Protocol: Synthesis of a 4-(4-aminophenoxy)-pyridine-2-carboxamide Derivative

This protocol is the second step in a multi-step synthesis of a sorafenib analogue, starting from this compound.

Step 1: Synthesis of 4-chloro-pyridine-2-carboxamides

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: Cool the solution to 0°C using an ice bath. To this, add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-chloro-pyridine-2-carboxamide.

Step 2: Synthesis of 4-(4-aminophenoxy)-pyridine-2-carboxamides

-

Reaction Setup: Combine the 4-chloro-pyridine-2-carboxamide (1.0 eq) from Step 1 and 4-aminophenol (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 4-(4-aminophenoxy)-pyridine-2-carboxamide derivative.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

The 4-chloropyridine moiety can be found in a number of potent and selective kinase inhibitors. The chlorine atom at the 4-position can be displaced by nucleophiles in a nucleophilic aromatic substitution (SNAAr) reaction, allowing for the introduction of various functionalities that can interact with the target protein.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of a 4-(4-aminophenoxy)-pyridine-2-carboxamide derivative, a core structure in many kinase inhibitors, starting from this compound.

Conceptual Signaling Pathway Involvement

While this compound is a synthetic intermediate and does not directly participate in biological signaling, the compounds synthesized from it, such as sorafenib and its analogues, are potent inhibitors of multiple protein kinases involved in cancer cell proliferation and angiogenesis. The diagram below provides a simplified, conceptual representation of the type of signaling pathway that is targeted by the downstream products of this chemical's synthesis.

References

An In-depth Technical Guide to 4-Chloropyridine-2-carbonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key building block in synthetic organic chemistry, with a particular focus on its role in the development of targeted cancer therapies. This document details its chemical structure, physical and chemical properties, synthesis, and its application in the synthesis of the multi-kinase inhibitor Sorafenib.

Chemical Structure and Properties

This compound is a reactive acyl chloride functionalized pyridine derivative. The presence of the chlorine atom on the pyridine ring and the acyl chloride group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51727-15-2 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₃NO | [4] |

| Molecular Weight | 212.46 g/mol | [4] |

| Melting Point | 135-137 °C (decomposes) | [1][2] |

| Appearance | Dark green solid | [1] |

| Solubility | Soluble in Toluene, Chloroform, DMSO | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a carboxylic acid precursor. A common and effective method involves the reaction of picolinic acid with thionyl chloride.[5]

Experimental Protocol: Synthesis from Picolinic Acid

This protocol is adapted from a procedure described for the synthesis of Sorafenib derivatives.[5]

Materials:

-

Picolinic acid

-

Thionyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (for workup)

Procedure:

-

To a reaction vessel containing thionyl chloride, add a catalytic amount of anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add picolinic acid portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 72 °C) and maintain for 16 hours. During this time, the chlorination of the pyridine ring at the 4-position and the conversion of the carboxylic acid to the acid chloride occurs.

-

After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.

-

Toluene is added to the residue and evaporated under reduced pressure to azeotropically remove any remaining thionyl chloride. This step is typically repeated two to three times.

-

The resulting crude this compound is obtained as a solid and can be used in the next step without further purification.

Diagram 1: Synthesis of this compound

Application in the Synthesis of Sorafenib

This compound is a crucial intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6]

Experimental Protocol: Synthesis of Sorafenib Amide Analogues

The following is a general procedure for the amidation of this compound, which is the first step in the synthesis of Sorafenib and its analogues.[5]

Materials:

-

This compound

-

Primary or secondary amine (e.g., methylamine for Sorafenib)

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve the desired amine and triethylamine in an anhydrous solvent and cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the corresponding 4-chloro-N-substituted-pyridine-2-carboxamide.

This amide is then further elaborated through subsequent reactions, including a nucleophilic aromatic substitution and a urea formation step, to yield the final Sorafenib molecule.[7]

Diagram 2: Key step in the synthesis of Sorafenib.

Role in Targeting Cancer Signaling Pathways

Sorafenib, synthesized using this compound, exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[] In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like RAS or RAF itself. Sorafenib inhibits the serine/threonine kinase activity of RAF-1 and B-RAF, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[][9][10]

Diagram 3: Inhibition of the RAF/MEK/ERK Pathway by Sorafenib.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[11][12] Sorafenib inhibits the tyrosine kinase activity of VEGFR-2 and VEGFR-3, thereby blocking VEGF-mediated signaling and inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]

Diagram 4: Inhibition of the VEGFR Pathway by Sorafenib.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of complex heterocyclic molecules with significant biological activity. Its role as a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib highlights its importance in the development of modern cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in the field of drug discovery and development.

References

- 1. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 51727-15-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 9. RAF kinase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biorbyt.com [biorbyt.com]

- 14. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride. The information is intended to support research, development, and handling of this compound in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a pyridine derivative containing a reactive acyl chloride functional group. Its hydrochloride salt form enhances its stability for storage and handling. The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51727-15-2 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₃NO | [1][3][4][5] |

| Molecular Weight | 212.46 g/mol | [2][3][4][5] |

| Appearance | Yellow Solid | [4] |

| Melting Point | 135-137 °C (with decomposition) | [1][2][6][7] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in Toluene, Chloroform, DMSO. | [2] |

Reactivity and Handling

As an acyl chloride, this compound is a highly reactive compound. It is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.

-

Hydrolysis: The compound reacts vigorously with water to form 4-chloropyridine-2-carboxylic acid and hydrochloric acid. This reaction is exothermic and produces corrosive fumes.[2][6][8] Therefore, the compound must be handled in a dry, inert atmosphere and stored in a tightly sealed container in a cool, dry place.

-

Reactivity with other Nucleophiles: It will also react readily with other nucleophiles such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters).[9]

Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Potential Biological Significance

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway for this compound.

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[10][11][12][13][14] The presence of the reactive acyl chloride group makes this compound a useful building block for the synthesis of more complex molecules with potential therapeutic applications.

Experimental Protocols

The following are generalized protocols for the determination of key physical properties, adapted for this compound.

4.1 Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeia methods.[7][15][16]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the closed end of the tube on a hard surface to pack the sample into a column of 2-3 mm in height.

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point (approx. 135°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). Note any decomposition (e.g., color change, gas evolution).

-

4.2 Solubility Testing

This qualitative protocol is a standard method for assessing the solubility of organic compounds.[3][4][17][18]

-

Preparation: In separate, dry test tubes, place approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of the test solvent (e.g., water, toluene, chloroform, DMSO) in small portions.

-

Observation: After each addition, vigorously agitate the mixture. Observe if the solid dissolves completely, partially, or not at all.

-

Recording: Record the compound as soluble, partially soluble, or insoluble in each solvent.

The following diagram outlines the general workflow for determining these physical properties.

Caption: General workflow for determining the melting point and solubility of a solid compound.

This guide provides a summary of the available technical data for this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments.

References

- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

4-Chloropyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and its role in synthetic workflows.

Core Chemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| CAS Number | 51727-15-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄Cl₃NO | [1][3][4] |

| Molecular Weight | 212.46 g/mol | [3][4][6] |

| Melting Point | 135-137 °C (decomposes) | [1][2][6] |

| Synonyms | 4-Chloro-2-pyridinecarbonyl chloride hydrochloride | [6] |

Synthesis and Experimental Protocols

Proposed Synthesis of 4-Chloropyridine-2-carbonyl chloride

A common method for the synthesis of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). A general procedure is as follows:

-

Reaction Setup: To a dried reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloropyridine-2-carboxylic acid.

-

Addition of Reagents: Under a nitrogen atmosphere, add an excess of thionyl chloride, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, the excess thionyl chloride is removed under reduced pressure. The crude 4-Chloropyridine-2-carbonyl chloride can then be purified by distillation or recrystallization.

To obtain the hydrochloride salt, the resulting 4-Chloropyridine-2-carbonyl chloride would be treated with hydrochloric acid.

Experimental Protocol for Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Melting Point Range: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.

Synthetic Workflow and Applications

This compound serves as a crucial building block in organic synthesis, particularly for introducing the 4-chloropyridin-2-yl carbonyl moiety into a target molecule. This is a common step in the development of novel pharmaceutical and agrochemical compounds.

Caption: Synthetic workflow of this compound and its application.

The diagram above illustrates the logical flow from the starting material, 4-chloropyridine-2-carboxylic acid, to the target intermediate, this compound. This intermediate is then utilized in a subsequent acylation reaction with a nucleophilic reagent to synthesize a final target molecule, which could be a candidate for a new drug or agrochemical. This highlights the compound's role as a reactive intermediate for building more complex molecular architectures.

References

- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. chembk.com [chembk.com]

- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. chempanda.com [chempanda.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of 4-Chloropyridine-2-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloropyridine-2-carbonyl chloride hydrochloride. Given the compound's high reactivity, this document emphasizes its behavior and stability in various solvents, which is a critical consideration for its application in research and drug development. Due to its nature as an acyl chloride, quantitative solubility data is scarce, and its interaction with solvents is primarily governed by its chemical reactivity.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51727-15-2 | [1] |

| Molecular Formula | C₆H₄Cl₃NO | [1][2] |

| Molecular Weight | 212.46 g/mol | [2] |

| Melting Point | 135-137°C (decomposes) | [3][4][5] |

| Appearance | Solid | |

| Storage Conditions | -20°C, under inert atmosphere, moisture sensitive | [3] |

Solubility and Reactivity Profile

The solubility of this compound is intrinsically linked to its high reactivity. As an acyl chloride, the carbonyl carbon is highly electrophilic, making the compound susceptible to nucleophilic attack by a wide range of solvents. Therefore, a discussion of "solubility" must be framed in the context of its stability and potential for reaction with the solvent.

Acyl chlorides are known to react vigorously with protic solvents and are generally soluble in many aprotic organic solvents.[4][6] The expected behavior of this compound in various common laboratory solvents is summarized in Table 2.

| Solvent Class | Specific Solvents | Expected Behavior & Solubility |

| Protic Solvents (Reactive) | Water, Methanol, Ethanol | Violent Reaction. The compound will rapidly hydrolyze or alcoholyze to form 4-chloropyridine-2-carboxylic acid or the corresponding ester, respectively, and hydrochloric acid.[5][6] It cannot be considered soluble in these solvents as it chemically reacts rather than dissolves. |

| Aprotic Polar Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Potential for Reaction/Soluble with Caution. While often used as solvents for reactions involving acyl chlorides, they are not entirely inert. DMF can catalyze the formation of the acyl chloride from the corresponding carboxylic acid and can also react under certain conditions.[7] Acetonitrile can be used as a solvent for reactions, but the compound's long-term stability may be limited.[8][9] |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Toluene, Hexane | Likely Soluble and More Stable. These solvents are generally suitable for dissolving and reacting with acyl chlorides under anhydrous conditions. Acyl chlorides are reported to be soluble in nonpolar organic solvents like dichloromethane.[4] Stability in hexane has also been noted for other chlorides.[2] THF should be used with caution as it can contain peroxides and water, which would react. It is crucial to use anhydrous grades of these solvents. |

Experimental Protocols

Protocol for Synthesis of the Parent Carboxylic Acid

The parent carboxylic acid, 4-chloropyridine-2-carboxylic acid, can be synthesized from 4-chloro-2-methylpyridine via an oxidation reaction.[10]

Materials:

-

4-chloro-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Anhydrous ethanol

Procedure:

-

In a reaction vessel, dissolve 4-chloro-2-methylpyridine in water.

-

Slowly heat the solution to 75°C.

-

Add potassium permanganate powder in portions, maintaining the temperature between 80-82°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Filter the hot solution to remove manganese dioxide.

-

Cool the filtrate and acidify to pH 3-4 with HCl.

-

Evaporate the solution to dryness under reduced pressure.

-

Extract the solid residue with anhydrous ethanol and recrystallize to obtain 4-chloropyridine-2-carboxylic acid.[10]

Proposed Protocol for Determining Solubility in an Aprotic Solvent

Due to the reactive nature of this compound, a thermodynamic (equilibrium) solubility determination method under strictly anhydrous conditions is recommended.[1][11]

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Inert gas (e.g., Argon or Nitrogen)

-

Oven-dried glassware

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.22 µm)

-

HPLC or other suitable analytical instrument

Procedure:

-

Preparation: Work in a glovebox or under a constant flow of inert gas. All glassware must be oven-dried and cooled under an inert atmosphere to remove any traces of moisture.

-

Sample Preparation: Add an excess amount of this compound to a known volume of anhydrous DCM in a sealed vial.

-

Equilibration: Vigorously stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Allow the suspension to settle. Carefully draw a sample of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved solid.

-

Analysis: Dilute the filtered solution with a known volume of anhydrous DCM. Analyze the concentration of the dissolved compound using a pre-calibrated analytical method such as HPLC.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Visualizations

Reactivity Pathway

The following diagram illustrates the primary reaction pathways of this compound with different classes of solvents.

Caption: Reactivity of this compound.

Experimental Workflow for Solubility Determination

The proposed experimental workflow for determining the solubility of the title compound in an aprotic solvent is depicted below.

Caption: Workflow for solubility determination of a reactive compound.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [wap.guidechem.com]

- 11. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to 4-Chloropyridine-2-carbonyl chloride hydrochloride

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Chloropyridine-2-carbonyl chloride hydrochloride. It covers its chemical properties, synthesis, safety, and handling protocols.

Chemical Identity and Properties

This compound is a reactive chemical intermediate useful in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 51727-15-2 | [2][3][4] |

| Molecular Formula | C₆H₄Cl₃NO | [2][3][4][5] |

| Molecular Weight | 212.46 g/mol | [3][4] |

| Appearance | Yellow Solid | [5] |

| Melting Point | 135-137°C (decomposes) | [1][2] |

| Hazard Classification | Corrosive | [4] |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of a corresponding pyridine carboxylic acid. The process often utilizes a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.

A general approach for synthesizing related compounds involves treating a pyridine acid with thionyl chloride in an appropriate solvent, such as N,N-dimethylformamide (DMF).[6] The hydrochloride salt form enhances the compound's stability and handling characteristics. The presence of both an acyl chloride and a chloro-substituted pyridine ring makes it a versatile bifunctional reagent for introducing the 4-chloropyridinyl-2-carbonyl moiety in complex molecule synthesis.

Caption: Generalized workflow for the synthesis of a chloropyridine carbonyl chloride.

Experimental Protocol: Synthesis of a Chloropyridine Carbonyl Chloride Derivative

The following is a representative protocol for the synthesis of a chloropyridine carbonyl chloride, based on similar documented procedures.[6] Researchers must adapt this protocol based on specific laboratory conditions and safety standards.

Materials:

-

Pyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Toluene

-

Nitrogen gas supply

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, cautiously add anhydrous DMF (3 mL) dropwise to thionyl chloride (50 mL) in a reaction flask, maintaining the temperature at approximately 40°C.[6]

-

Add the pyridine acid (10.00 g, 81.23 mmol) to the mixture in small portions over a 20-minute period.[6]

-

Slowly heat the resulting mixture to reflux. Vigorous gas evolution (SO₂) will be observed. Maintain reflux for 16 hours.[6]

-

After the reaction is complete, cool the solution to room temperature.

-

Dilute the mixture with toluene (30 mL) and concentrate it under vacuum to remove excess thionyl chloride. Repeat this toluene addition and concentration step twice to ensure complete removal.[6]

-

The resulting dry residue is washed with toluene and dried under reduced pressure to yield the crude 4-chloro-pyridine-2-carbonyl chloride, which can be used in subsequent steps without further purification.[6]

Safety and Handling

This compound is classified as a corrosive and hazardous substance.[4][7] It is toxic if swallowed and causes severe skin burns and eye damage.[7][8][9] The compound is also known to react with water.[7]

Precautionary Measures:

-

Handling: Handle only in a well-ventilated area, preferably within a fume hood.[7] Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[4][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate lab clothing.[8][10] A self-contained breathing apparatus should be available for emergencies.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8] The product may need to be stored under an inert gas like Argon to prevent reactions with atmospheric moisture.[7]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[4][10]

-

Ingestion: Rinse mouth but do NOT induce vomiting.[4][10] Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Caption: Logical flowchart for safe handling procedures.

References

- 1. This compound | 51727-15-2 [chemicalbook.com]

- 2. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 4-Chloropyridine-2-carbonyl Chloride Hydrochloride_北京科量技术有限公司 [gjbzwzw.com]

- 6. Page loading... [guidechem.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-chloropyridine-2-carbonyl Chloride | C6H3Cl2NO | CID 11095146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

Technical Guide: 1H NMR Spectrum of 4-Chloropyridine-2-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloropyridine-2-carbonyl chloride hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide synthesizes data from closely related analogs and established principles of NMR spectroscopy to present a representative analysis. The information herein is intended to support research and development activities where this compound is a key intermediate or final product.

Molecular Structure and Proton Environment

This compound is a pyridine derivative with three distinct proton environments on the aromatic ring. The presence of a chlorine atom at the 4-position, a carbonyl chloride group at the 2-position, and the protonation of the pyridine nitrogen significantly influence the chemical shifts of the aromatic protons. The electron-withdrawing nature of the substituents and the positively charged nitrogen atom are expected to deshield the ring protons, shifting their resonances downfield.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of related compounds, including 4-chloropyridine hydrochloride and derivatives of 4-chloropyridine-2-carboxamide. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| H-3 | Doublet (d) | 8.20 - 8.40 | J(H3-H5) = ~2.0 | 1H |

| H-5 | Doublet of Doublets (dd) | 7.80 - 8.00 | J(H5-H6) = ~5.0, J(H5-H3) = ~2.0 | 1H |

| H-6 | Doublet (d) | 8.60 - 8.80 | J(H6-H5) = ~5.0 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's hydrochloride salt form. Deuterated chloroform (CDCl₃) may also be used if the compound is sufficiently soluble.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution. The following are typical acquisition parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 - 5.0 s |

| Acquisition Time | ~4 s |

| Spectral Width | -2 to 12 ppm |

| Temperature | 298 K |

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure and the coupling relationships between the protons of this compound.

Caption: Molecular structure of this compound.

Caption: Predicted proton coupling relationships in this compound.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Chloropyridine-2-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Chloropyridine-2-carbonyl chloride hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines a predictive approach based on established substituent effects on the pyridine ring. It also includes a comprehensive experimental protocol for acquiring such data and a logical workflow for spectral prediction.

Predicted ¹³C NMR Data

The chemical shifts for this compound have been estimated by considering the known ¹³C NMR data for pyridine and applying substituent chemical shift (SCS) effects for the chloro and carbonyl chloride groups, as well as the effect of protonation on the pyridine nitrogen. The presence of the hydrochloride salt will lead to the protonation of the pyridine nitrogen, which generally causes a downfield shift for the alpha and gamma carbons (C2, C6, C4) and a smaller upfield shift for the beta carbons (C3, C5). The electron-withdrawing effects of the chlorine atom at C4 and the carbonyl chloride at C2 will further influence the chemical shifts of the ring carbons.

The carbonyl carbon of the acyl chloride is expected to appear in the typical range for such functional groups, generally between 160 and 180 ppm.[1][2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 152 - 157 | Alpha to the protonated nitrogen and substituted with an electron-withdrawing carbonyl chloride group, leading to a significant downfield shift. |

| C3 | 127 - 132 | Beta to the protonated nitrogen and adjacent to the carbonyl chloride group. The upfielding effect of protonation is counteracted by the deshielding from the adjacent substituent. |

| C4 | 145 - 150 | Gamma to the protonated nitrogen and substituted with a chlorine atom. Both factors contribute to a substantial downfield shift. |

| C5 | 125 - 130 | Beta to the protonated nitrogen and meta to the carbonyl chloride group. Expected to be the most upfield of the pyridine ring carbons. |

| C6 | 150 - 155 | Alpha to the protonated nitrogen, experiencing a downfield shift due to protonation. |

| C=O | 165 - 175 | Typical chemical shift range for a carbonyl carbon in an acyl chloride.[1][2][3] |

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum for this compound.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are good primary choices. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence the chemical shifts.[4]

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. However, TMS is not soluble in D₂O. In such cases, a different internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be used. Alternatively, the solvent signal can be used as a secondary reference.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.

-

Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected range of chemical shifts for organic molecules.[2]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.

4. 2D NMR Experiments for Unambiguous Assignment: To definitively assign each carbon signal, two-dimensional NMR experiments are highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon signals with their directly attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualization of the Prediction Workflow

The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts of this compound.

Caption: Workflow for predicting ¹³C NMR chemical shifts.

References

In-Depth Technical Guide: 4-Chloropyridine-2-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloropyridine-2-carbonyl chloride hydrochloride, a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. This document consolidates its chemical identity, physical properties, synthetic methodologies, and safety information. Due to the limited publicly available data, this guide also explores the known biological activities of structurally related compounds to infer its potential applications.

Chemical Identity and Properties

This compound is the hydrochloride salt of an acyl chloride derivative of pyridine. The presence of a chlorine atom on the pyridine ring and the highly reactive acyl chloride functional group make it a versatile building block for the synthesis of a variety of more complex molecules.

IUPAC Name: 4-chloro-2-pyridinecarbonyl chloride hydrochloride

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 51727-15-2 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₃NO | [1] |

| Molecular Weight | 212.46 g/mol | [3] |

| Melting Point | 135-137 °C (decomposition) | [1] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Solubility | No specific data available. Likely reacts with protic solvents like water and alcohols. |

Synthesis and Experimental Protocols

A plausible synthetic route starts from 4-chloro-2-pyridinecarboxylic acid. This precursor can be synthesized through a multi-step process beginning with 2-methyl-4-nitropyridine-N-oxide[4][5]. The carboxylic acid is then converted to the acyl chloride hydrochloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

A general procedure for the conversion of a carboxylic acid to an acyl chloride is as follows:

General Experimental Protocol: Carboxylic Acid to Acyl Chloride Conversion

-

To a stirred solution of 4-chloro-2-pyridinecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), a catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Thionyl chloride is added dropwise to the mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by techniques such as TLC or the cessation of gas evolution).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification[6].

The following diagram illustrates a potential synthetic workflow for obtaining the target compound.

Spectroscopic and Characterization Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely reported. Characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of the substitution pattern.

-

¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbon of the acyl chloride.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ would be expected, characteristic of the C=O stretch of the acyl chloride.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Biological Activity and Potential Applications in Drug Discovery

There is no direct information available in the public domain regarding the biological activity or signaling pathway involvement of this compound itself. However, the 4-chloropyridine moiety is a common structural motif in many biologically active compounds, suggesting that this reactive intermediate could serve as a valuable building block in the synthesis of novel therapeutic agents[7][8].

Pyridine derivatives are known to exhibit a wide range of biological activities, including:

The presence of the reactive acyl chloride group allows for the facile introduction of the 4-chloropyridinyl moiety into various molecular scaffolds through reactions with nucleophiles such as amines, alcohols, and thiols. This makes it a useful reagent for generating libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the logical relationship of how the core structure can be a precursor to various biologically active compounds.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound due to the presence of the acyl chloride functional group. It is likely to be irritating to the eyes, skin, and respiratory tract. Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad application in medicinal chemistry and materials science. While detailed characterization and biological activity data for this specific compound are scarce, its structural features suggest it is a useful building block for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

- 1. 51727-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 51727-15-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]

- 5. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

The Core of Cephapirin: A Technical Guide to its Key Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical intermediates and synthetic pathways involved in the production of Cefapirin, a first-generation cephalosporin antibiotic. This document details the primary synthetic routes, identifies the crucial molecular building blocks, and presents detailed experimental protocols for their preparation. The information is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in the development and manufacturing of cephalosporin-based active pharmaceutical ingredients (APIs).

Introduction to Cefapirin Synthesis

The synthesis of Cefapirin, chemically known as (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(pyridin-4-ylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, hinges on the acylation of the 7-amino group of the cephalosporin nucleus with a substituted acetyl side chain. The core of this process involves the strategic formation of key intermediates that ultimately combine to yield the final Cefapirin molecule. Two primary synthetic strategies have been prominently described in the scientific and patent literature, each with its own set of key intermediates and reaction sequences.

The foundational starting material for Cefapirin synthesis is 7-aminocephalosporanic acid (7-ACA) .[1][2] This bicyclic compound, containing the essential β-lactam and dihydrothiazine rings, serves as the structural backbone of many semi-synthetic cephalosporins. The two main pathways to Cefapirin diverge in how the (pyridin-4-ylthio)acetyl side chain is introduced onto the 7-ACA core.

Key Intermediates in Cefapirin Synthesis

The synthesis of Cefapirin relies on the preparation and reaction of several key chemical intermediates. Understanding the structure and formation of these molecules is fundamental to comprehending the overall manufacturing process.

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 7-Aminocephalosporanic Acid (7-ACA) | (6R,7R)-7-amino-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | The core structural nucleus of Cefapirin. |

| 7-(α-Bromoacetamido)cephalosporanic Acid | (6R,7R)-3-(acetyloxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | A key intermediate in one of the primary synthetic routes, formed by the reaction of 7-ACA with bromoacetyl chloride.[1] |

| (4-Pyridylthio)acetic Acid | 2-((Pyridin-4-yl)thio)acetic acid | The precursor to the acyl side chain of Cefapirin. |

| (4-Pyridylthio)acetyl Chloride Hydrochloride | 2-((Pyridin-4-yl)thio)acetyl chloride hydrochloride | The activated form of the side chain, used for the acylation of 7-ACA. |

| 4-Thiopyridine (4-Mercaptopyridine) | Pyridine-4-thiol | A key nucleophile used to introduce the pyridylthio moiety onto the side chain. |

Synthetic Pathways and Methodologies

The following sections detail the two primary synthetic routes for Cefapirin, including the experimental protocols for the preparation of the key intermediates.

Route 1: Synthesis via 7-(α-Bromoacetamido)cephalosporanic Acid

This synthetic pathway involves the initial acylation of 7-ACA with bromoacetyl chloride to form an intermediate, 7-(α-bromoacetamido)cephalosporanic acid. This intermediate is then reacted with 4-thiopyridine to yield Cefapirin.[1]

The second step in this route is the nucleophilic substitution of the bromine atom in 7-(α-bromoacetamido)cephalosporanic acid with 4-thiopyridine.[1] This reaction is typically carried out in a polar solvent.

Route 2: Synthesis via Acylation with (4-Pyridylthio)acetyl Chloride

This alternative and widely employed route involves the preparation of the (4-pyridylthio)acetic acid side chain, its activation to the corresponding acyl chloride, and subsequent reaction with 7-ACA.

A described method for the preparation of (4-pyridylthio)acetic acid involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid.[3]

Procedure:

-

A solution of 4-(1-pyridyl)pyridinium chloride hydrochloride (50.0 g, 0.202 mole) in water (500 ml) is neutralized to a pH of 7.0 with a 50% sodium hydroxide solution.[3]

-

The solution is then treated with activated carbon (12.5 g) for 45 minutes and filtered.[3]

-

The filtrate volume is adjusted to 600 ml with water.

-

To one portion of the filtrate, 13 ml of 2-mercaptoacetic acid is added, and the mixture is refluxed for three hours.[3]

-

The product, (4-pyridylthio)acetic acid, can be isolated from the reaction mixture. This process is reported to produce yields of approximately 70-95%.[3]

The activation of (4-pyridylthio)acetic acid to its acyl chloride is a crucial step to facilitate the subsequent acylation of 7-ACA.

Procedure:

-

(4-pyridylthio)acetic acid (1000 grams, 5.9 moles) is slurried in 4 liters of methylene chloride.[3]

-

The slurry is saturated with dry hydrogen chloride gas for twenty minutes.[3]

-

Phosphorous pentachloride (1550 grams, 7.42 moles) is added in increments over a ten to twenty-minute period while stirring.[3]

-

The reaction proceeds for about one hour.[3]

A patented "one-pot" method describes the synthesis of a Cefapirin salt starting from a protected form of 7-ACA, referred to as "acetobrom 7-ACA," and 4-mercaptopyridine.[4][5] This approach streamlines the process by not isolating the intermediate Cefapirin acid.

Procedure:

-

In a reaction vessel, add 1003 ml of acetone, 783 ml of methanol, and 391 ml of water.[5]

-

Add 50 grams of "acetobrom 7-ACA".[5]

-

At 2-5 °C, add 23 ml of triethylamine.[5]

-

Once dissolved, add 14 grams of 4-mercaptopyridine.[5]

-

The reaction is carried out for 5 hours at 5-10 °C to form Cefapirin acid.[5]

-

Subsequently, a base and a reagent such as dibenzylethylenediamine diacetate are added to form the Cefapirin benzathine salt, which is then isolated.[4] This process reports a molar yield of 94-97%.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to Cefapirin.

Caption: Synthetic Route 1 for Cefapirin.

Caption: Synthetic Route 2 for Cefapirin.

Conclusion

The synthesis of Cefapirin is a well-established process in pharmaceutical chemistry, primarily revolving around the acylation of 7-ACA. The key to a successful and efficient synthesis lies in the careful preparation and purification of the key intermediates, namely 7-(α-bromoacetamido)cephalosporanic acid or (4-pyridylthio)acetyl chloride. The choice of synthetic route may depend on factors such as raw material availability, process scalability, and desired purity of the final product. This guide provides a foundational understanding of these critical aspects, offering valuable insights for professionals in the field of cephalosporin synthesis.

References

- 1. Cefapirin - Wikipedia [en.wikipedia.org]

- 2. 7-ACA - Wikipedia [en.wikipedia.org]

- 3. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]

- 4. CN101781317A - Method for preparing cephapirin benzathine - Google Patents [patents.google.com]

- 5. CN101781317B - Method for preparing cephapirin benzathine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Amides using 4-Chloropyridine-2-carbonyl chloride hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of activating agent for the carboxylic acid moiety is critical to ensure high yields, purity, and functional group tolerance. 4-Chloropyridine-2-carbonyl chloride hydrochloride is a reactive acylating agent that facilitates the efficient synthesis of a diverse range of amides under mild conditions. The presence of the electron-withdrawing chloro group and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by primary and secondary amines. This application note provides detailed protocols for the synthesis of amides using this compound, along with a summary of representative yields and a workflow for a typical reaction.

Key Advantages

-

High Reactivity: The electron-deficient nature of the pyridine ring activates the acyl chloride for efficient reaction with a wide range of amines, including less nucleophilic aromatic amines.

-

Mild Reaction Conditions: Amidation can typically be achieved at or below room temperature, preserving sensitive functional groups within the substrates.

-

Versatility: This reagent is suitable for coupling with a broad spectrum of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, which are prevalent in drug candidates.

Reaction Principle

The synthesis of amides using this compound proceeds via a nucleophilic acyl substitution reaction. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the acyl chloride. The hydrochloride form of the reagent necessitates the use of a base to both neutralize the hydrochloride salt and to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amides

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0-2.5 equiv)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification supplies (separatory funnel, drying agent, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 equiv) and the tertiary amine base (2.0-2.5 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, prepare a solution or suspension of this compound (1.0 equiv) in anhydrous DCM.

-

Slowly add the this compound solution/suspension to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Data Presentation

The following table summarizes the yields obtained for the synthesis of various amides using 4-Chloropyridine-2-carbonyl chloride (or its hydrochloride, with appropriate base) and different amines, as reported in the literature.

| Amine Substrate | Product | Yield (%) |

| Ammonia | 4-Chloropyridine-2-carboxamide | 89%[1] |

| Methylamine | N-Methyl-4-chloropyridine-2-carboxamide | Not specified, but successfully synthesized[1] |

| 4-Chloroaniline | N-(4-chlorophenyl)pyridine-2-carboxamide | 866 mg (yield not in percentage)[2] |

Note: The yields are based on literature reports and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of amides using this compound.

Signaling Pathway/Logical Relationship

Caption: Logical steps in the base-mediated amide synthesis.

Conclusion

This compound is a highly effective reagent for the synthesis of a wide variety of amides. The protocols provided herein offer a robust framework for researchers in drug discovery and development to efficiently synthesize novel amide-containing molecules. The mild reaction conditions and broad substrate scope make this reagent a valuable tool in the construction of compound libraries for biological screening and lead optimization.

References

Application Notes and Protocols: 4-Chloropyridine-2-carbonyl chloride hydrochloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonyl chloride hydrochloride is a reactive acylating agent utilized in the synthesis of a variety of organic molecules, particularly in the development of pharmaceutical intermediates and novel chemical entities. Its bifunctional nature, featuring a reactive acyl chloride and a modifiable chloropyridine ring, makes it a versatile building block for creating complex molecular architectures. The pyridine nitrogen can act as a base scavenger or be protonated to modify reactivity, while the chloro- a nucleophilic substitution. This document provides detailed application notes and experimental protocols for the use of this compound in acylation reactions.

Chemical Properties

| Property | Value |

| CAS Number | 51727-15-2[1][2] |

| Molecular Formula | C6H4Cl3NO[1][3] |

| Molecular Weight | 212.46 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 135-137°C (decomposes)[3] |

Applications in Acylation Reactions

This compound is primarily employed for the acylation of nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. The resulting products, containing the 4-chloropyridine-2-carboxamide or 4-chloropyridine-2-carboxylate moiety, are valuable intermediates in medicinal chemistry. The chlorine atom on the pyridine ring can subsequently be displaced by other functional groups through nucleophilic aromatic substitution, allowing for further molecular diversification.

Key Applications Include:

-

Synthesis of Pharmaceutical Intermediates: The formation of amide bonds is a cornerstone of drug synthesis. This reagent provides a scaffold that can be elaborated into more complex drug candidates.

-

Agrochemical Synthesis: Pyridine-based compounds are prevalent in agrochemicals, and this reagent can be used to introduce a key structural motif.

-

Combinatorial Chemistry: The reactivity of both the acyl chloride and the chloro- group allows for the generation of compound libraries for screening purposes.

Experimental Protocols

The following are generalized protocols for the acylation of primary/secondary amines and alcohols using this compound. Reaction conditions should be optimized for specific substrates.

Protocol 1: Acylation of a Primary Amine

This protocol describes the general procedure for the synthesis of N-substituted-4-chloropyridine-2-carboxamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a suspension of this compound (1.1 eq.) in anhydrous DCM.

-

Slowly add the suspension of the acyl chloride to the stirred amine solution at 0 °C over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-substituted-4-chloropyridine-2-carboxamide.

DOT Diagram: Experimental Workflow for Amine Acylation

Caption: Workflow for the acylation of an amine.

Protocol 2: Acylation of a Primary Alcohol

This protocol outlines the general procedure for the synthesis of 4-chloropyridine-2-carboxylates.

Materials:

-

This compound

-

Primary or secondary alcohol

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Pyridine, Triethylamine (TEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (2.5 eq.) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-